

Technical Support Center: BAY1143572 (Atuveciclib)

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Compound of Interest

Compound Name: BAY1143572

Cat. No.: B1574164

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Topic: Solubility, Handling, and Formulation Guide Document ID: TS-BAY-1143-SOL-V2 Last Updated: February 2026^[1]

Master Solubility Data

Compound Overview: **BAY1143572** (Atuveciclib) is a highly selective, orally active PTEFb/CDK9 inhibitor.^{[1][2][3]} It is generally supplied as a white to off-white solid powder.^{[1][3]}

Critical Parameter: Molecular Weight (Free Base): 387.43 g/mol (Note: Always verify the label on your specific vial.^[1] If your batch is a salt form—e.g., Hydrochloride—the MW will differ, altering your molarity calculations.)

Solvent Compatibility Matrix

Solvent	Max Solubility (Approx.) [1] [3] [4] [5] [6] [7]	Physical State	Technical Notes
DMSO	~100 - 128 mg/mL	Clear Solution	Primary Solvent. Highly soluble. [1] Hygroscopic nature of DMSO can reduce solubility over time if not sealed properly. [1]
Water	< 1 mg/mL	Insoluble	Do NOT use for stock preparation. [1] Immediate precipitation occurs. [1]
Ethanol	< 1 mg/mL	Insoluble	Poor solubility. [1] Not recommended for stock solutions. [1]
PEG300	Variable	Co-solvent	Used only as part of a complex formulation (see Section 4). [1]
Corn Oil	~0.6 mg/mL	Suspension/Soln	Low solubility. [1] Requires DMSO spike (e.g., 5%) to achieve stability. [1]

Standard Operating Procedure (SOP): Stock Solution Preparation

Objective: Create a stable 10 mM stock solution in DMSO.

The "Why" Behind The Protocol

- Anhydrous DMSO: **BAY1143572** is hydrophobic.[\[1\]](#) Standard DMSO absorbs water from the air (hygroscopic).[\[1\]](#) Even 1-2% water content in DMSO can drastically reduce the solubility limit, causing "mystery precipitation" later.[\[1\]](#)

- Thermodynamic vs. Kinetic Solubility: Heating aids kinetic solubilization (speed), but if the solution requires heat to stay dissolved, it will crash out upon freezing.[1] We aim for thermodynamic stability at room temperature.

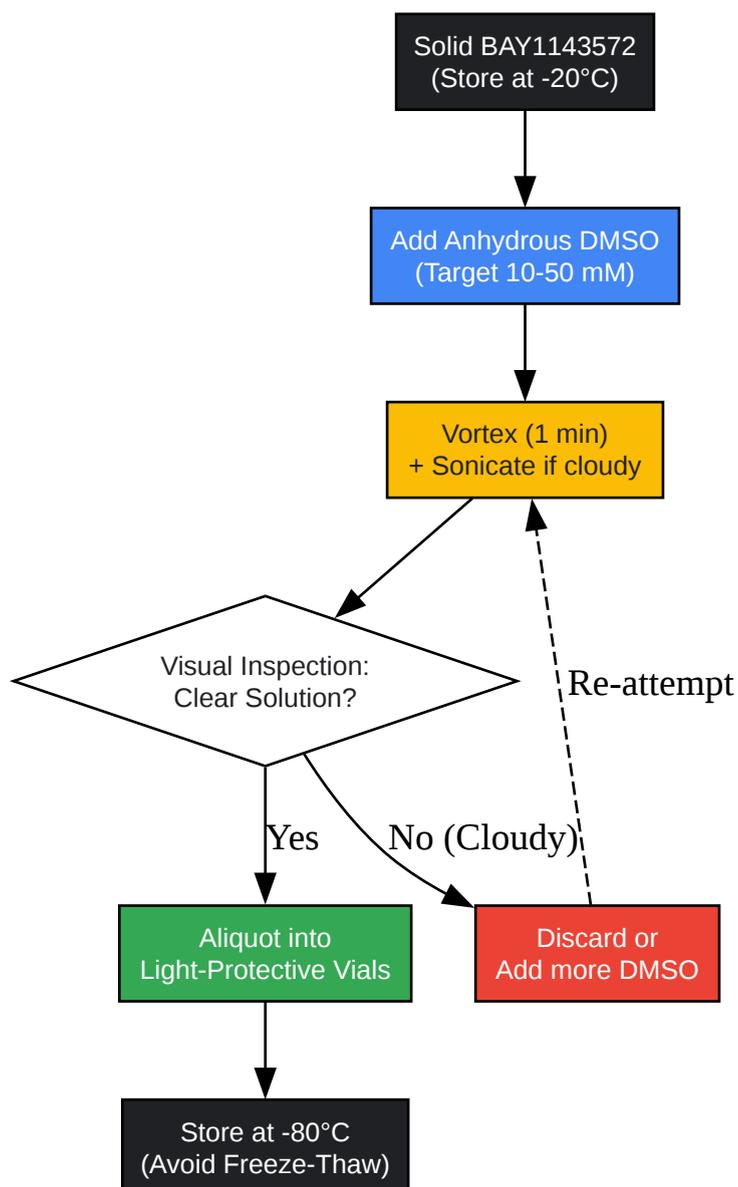
Step-by-Step Protocol

- Calculate Volume:
 - Formula:
[\[1\]](#)
 - Example: To make a 10 mM stock from 5 mg of **BAY1143572** (MW 387.43):
[\[1\]](#)[\[3\]](#)
- Add Solvent:
 - Pipette fresh, high-grade anhydrous DMSO (>99.9%) directly onto the powder.[\[1\]](#)
 - Tip: Do not inject DMSO through a septum if the vial is under vacuum; release the vacuum first to prevent solvent splashing.[\[1\]](#)
- Dissolution (The Critical Step):
 - Vortex vigorously for 60 seconds.
 - Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear.
 - Troubleshooting: If particles remain, sonicate in a water bath for 5–10 minutes.[\[1\]](#) Keep bath temperature < 40°C to prevent chemical degradation.[\[1\]](#)
- Aliquot & Storage:
 - Divide into single-use aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.
 - Store at -80°C (Recommended for >6 months stability) or -20°C (Short term).

Visualizations: Workflow & Mechanism

Figure 1: Stock Preparation & Handling Workflow

This flowchart illustrates the decision logic for handling **BAY1143572** to prevent precipitation events.



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Caption: Logic flow for preparing stable stock solutions. Note the critical visual inspection checkpoint before freezing.

Figure 2: Mechanism of Action (P-TEFb/CDK9 Pathway)

BAY1143572 functions by inhibiting the transcriptional elongation phase, specifically targeting short-lived anti-apoptotic proteins like MCL1.[1]



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Caption: **BAY1143572** blocks CDK9-mediated phosphorylation of RNA Polymerase II, suppressing oncogene transcription.[1]

Troubleshooting & FAQs

Q1: My compound precipitates when I add the DMSO stock to cell culture media. Why?

Diagnosis: This is a "Solvent Shock" phenomenon.[1] Adding a high-concentration organic solvent (DMSO) directly to an aqueous buffer causes a rapid local polarity shift, forcing the hydrophobic drug out of solution before it can disperse.[1] Corrective Action:

- Lower the Step: Do not dilute 10 mM stock directly to 10 nM in one step if possible.
- The "Swirl" Technique: Have the media moving (swirling or vortexing) while you add the DMSO stock.[1]
- Limit Final DMSO: Ensure final DMSO concentration is < 0.5% (v/v).
- Intermediate Dilution: If precipitation persists, perform an intermediate dilution in 100% DMSO (e.g., dilute 10 mM -> 1 mM in DMSO), then spike that into media.[1] Never perform intermediate dilutions in water/PBS for this compound.[1]

Q2: Can I use this compound for in vivo mouse studies? What is the vehicle?

Answer: Yes, but pure DMSO is toxic.[1] You must use a formulation vehicle.[1] Validated Formulation (Solution):

- 5% DMSO (Pre-dissolve drug here first)[1]
- 40% PEG300
- 5% Tween 80[1][4]
- 50% ddH2O
- Protocol: Dissolve **BAY1143572** in DMSO -> Add PEG300 -> Add Tween 80 -> Slowly add Water while vortexing. This yields a clear solution up to ~3.8 mg/mL.[1][4]

Alternative (Suspension):

- 1% CMC-Na (Sodium Carboxymethylcellulose) in water.[1]
- Note: This creates a homogeneous suspension, not a clear solution.[1] Requires vortexing before oral gavage.[1]

Q3: My DMSO stock froze in the fridge (4°C). Is it ruined?

Answer: No. DMSO has a freezing point of 19°C. Solidification at 4°C is normal physical behavior, not chemical degradation.[1]

- Recovery: Thaw at room temperature. Vortex well to ensure no concentration gradients exist (freeze-concentration effect).[1]
- Warning: If you see white "flakes" after the DMSO has turned back to liquid, that is drug precipitation.[1] Sonicate to redissolve.[1]

Q4: How do I verify the concentration if I suspect an error?

Answer: Use UV-Vis spectrophotometry.[1]

- Dilute a small aliquot in Methanol or Ethanol (1:1000).[1]
- Measure absorbance.[1][3] While specific extinction coefficients (

) vary by solvent, you can compare against a fresh standard curve.[1]

- Note: Do not use water for the blank/diluent in UV checks due to solubility limits.[1]

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